6-Bromo-1H-indole-4-carboxylic acid

Descripción

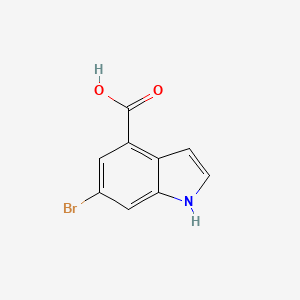

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXZNRVUWPYCNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646571 | |

| Record name | 6-Bromo-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898746-91-3 | |

| Record name | 6-Bromo-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Bromo 1h Indole 4 Carboxylic Acid and Its Analogs

Direct Bromination Approaches

Direct bromination of the indole (B1671886) core is a common method for introducing bromine atoms. However, the high reactivity of the indole nucleus, particularly at the C3 position, necessitates careful control of reaction conditions to achieve the desired regioselectivity for substitution on the benzene (B151609) ring portion of the molecule.

Selective Bromination of Indole-4-carboxylic Acid Derivatives

The direct bromination of indole-4-carboxylic acid itself to obtain the 6-bromo derivative is challenging due to the electronic properties of the indole ring. The pyrrole (B145914) ring is highly activated towards electrophilic substitution, typically leading to reaction at the C3 position. When the C3 position is blocked, substitution often occurs at C2 or C5.

To achieve bromination at the C6 position, strategies often involve the use of indole derivatives where the reactivity of the pyrrole ring is attenuated. For instance, research on the bromination of 1-hydroxyindole-2-carboxylic acid derivatives has shown that the substitution pattern is highly dependent on the nature of the N1 substituent. When treated with diazomethane (B1218177) to form methyl 1-methoxyindole-2-carboxylate, subsequent reaction with bromine leads to attack at the 3 and 5-positions. rsc.org This highlights the difficulty in directly targeting the C6 position without strategic placement of directing or protecting groups.

Control of Regioselectivity and Polybromination

Controlling the position and extent of bromination on the indole ring is a critical aspect of synthesizing specific isomers like 6-bromo-1H-indole-4-carboxylic acid. The regioselectivity of bromination can be influenced by several factors, including the choice of brominating agent, solvent, and the presence of substituents on the indole nucleus. acs.org

One effective strategy for directing bromination to the benzene ring is to install electron-withdrawing groups on the pyrrole nitrogen (N1). This deactivates the pyrrole ring towards electrophilic attack, allowing for substitution on the less reactive benzene ring. A study on the C6-regioselective bromination of methyl indolyl-3-acetate demonstrated this principle effectively. By introducing electron-withdrawing carbomethoxy groups at the N1 and C2 positions, the pyrrole ring is deactivated, enabling selective bromination at the C6-position using bromine in carbon tetrachloride. researchgate.net The protecting/directing groups can then be removed to yield the 6-bromoindole (B116670) derivative. researchgate.net

Similarly, the choice of substituent at the C3 position can direct bromination. Treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in regioselective dibromination at the C5 and C6 positions. nih.gov This suggests that the C3-ester group deactivates the C4 and C7 positions to some extent, favoring substitution at C5 and C6. nih.gov These examples underscore the importance of substrate control in directing electrophilic bromination.

Table 1: Regioselective Bromination of Indole Derivatives

| Starting Material | Brominating Agent/Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Methyl 1-methoxyindole-2-carboxylate | Bromine | 3,5-dibromo derivative | rsc.org |

| Protected Methyl indolyl-3-acetate | Br2 in CCl4 | 6-bromo derivative (86% yield) | researchgate.net |

| Methyl indole-3-carboxylate | Bromine in Acetic Acid | Methyl 5,6-dibromoindole-3-carboxylate | nih.gov |

Multi-Step Synthesis from Precursors

An alternative to direct functionalization is the construction of the indole ring from acyclic or simpler cyclic precursors. This approach allows for the strategic placement of the bromine and carboxylic acid functionalities before the indole ring is formed, often providing better control over the final substitution pattern.

Bartoli Indole Synthesis as a Precursor Route

The Bartoli indole synthesis is a powerful method for preparing substituted indoles, particularly 7-substituted indoles. wikipedia.orgonlineorganicchemistrytutor.com The reaction involves the treatment of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent. wikipedia.orgjk-sci.comquimicaorganica.org The presence of a substituent ortho to the nitro group is crucial for the success of the reaction, with bulkier groups often leading to higher yields. wikipedia.orgjk-sci.com

This methodology can be adapted to synthesize bromoindoles that serve as precursors to the target molecule. For example, starting with an appropriately substituted bromo-nitroarene, the Bartoli reaction can furnish a bromoindole. A key variation, the Dobbs modification, utilizes an ortho-bromine atom as a directing group, which can later be removed via radical reduction if desired, further expanding the synthetic utility of this reaction. wikipedia.org The general mechanism involves initial addition of the Grignard reagent to the nitro group, formation of a nitrosoarene intermediate, a second Grignard addition, a jk-sci.comjk-sci.com-sigmatropic rearrangement, and subsequent cyclization and aromatization to form the indole ring. quimicaorganica.orgyoutube.com

Table 2: Key Features of the Bartoli Indole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Ortho-substituted nitroarene and a vinyl Grignard reagent (3 equivalents) | jk-sci.com |

| Key Requirement | A substituent at the ortho position to the nitro group is essential for the reaction. | wikipedia.org |

| Product | Typically yields 7-substituted indoles. | jk-sci.com |

| Scope | A flexible route to indoles substituted on both the carbocyclic and pyrrole rings. | wikipedia.org |

Strategies for Incorporating the Bromine and Carboxylic Acid Functionalities

Once a suitable bromoindole precursor is obtained, the carboxylic acid group must be introduced. Alternatively, a precursor with the carboxyl group (or a synthon thereof) can be used to build the bromoindole.

A common and direct strategy for synthesizing derivatives of this compound involves the N-alkylation of 6-bromoindole with a reagent containing a protected or latent carboxylic acid function. This approach builds the side chain onto the nitrogen atom of a pre-formed 6-bromoindole core.

The N-alkylation is typically achieved by first deprotonating the indole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF). akademisains.gov.my The resulting indolide anion is then treated with an alkylating agent. For introducing a carboxylic acid group, a haloacetic acid ester, such as methyl or ethyl bromoacetate, is a common choice. The ester functionality serves as a protected form of the carboxylic acid. Following the alkylation step, the ester is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid. This method provides a straightforward route to N-alkylated indole carboxylic acids. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions for Bromine Substitution

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are instrumental in diversifying the this compound scaffold. The bromine atom at the C6-position serves as a versatile handle for introducing a wide range of substituents via reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These transformations are typically performed on esterified or otherwise protected derivatives of the indole to ensure compatibility with the reaction conditions.

The Suzuki-Miyaura coupling is a widely used method for creating carbon-carbon bonds between aryl halides and boronic acids or their esters. nih.govchemrxiv.org For derivatives of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups. The reaction is typically catalyzed by a palladium complex, such as those derived from Pd(OAc)₂ or Pd₂(dba)₃, with a phosphine (B1218219) ligand like SPhos or XPhos. nih.gov A base, commonly potassium phosphate (B84403) (K₃PO₄), is required to activate the boronic acid for transmetalation. nih.gov The reaction is often carried out in a mixture of an organic solvent, such as dioxane, and water at elevated temperatures. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, particularly with nitrogen-rich heterocycles which can sometimes inhibit the catalyst. nih.gov

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted indoles. researchgate.net This reaction is typically catalyzed by a palladium(0) species, often in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base such as triethylamine (B128534) (Et₃N). researchgate.net The reaction can often proceed under mild, room-temperature conditions. Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. sigmaaldrich.com For instance, the use of an air-stable, monoligated palladium precatalyst has been shown to be effective for the room-temperature, copper-free Sonogashira coupling of challenging aryl bromides. sigmaaldrich.com

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a method for introducing alkenyl substituents at the C6-position of the indole ring. The reaction typically employs a palladium catalyst, a base, and is often carried out at elevated temperatures. organic-chemistry.org A key advantage of the Heck reaction is its high trans selectivity. organic-chemistry.org Various palladium catalysts and reaction conditions have been developed to broaden the scope of compatible substrates. organic-chemistry.org

| Coupling Reaction | Catalyst/Reagents | General Conditions | Product Type | Reference |

| Suzuki-Miyaura | Pd catalyst (e.g., P1 or P2), K₃PO₄ | Dioxane/H₂O, 60 °C | 6-Aryl-1H-indole-4-carboxylic acid derivative | nih.gov |

| Sonogashira (Cu-catalyzed) | PdCl₂(PPh₃)₂, CuI, Et₃N | Toluene, room temperature | 6-Alkynyl-1H-indole-4-carboxylic acid derivative | researchgate.net |

| Sonogashira (Cu-free) | [DTBNpP]Pd(crotyl)Cl, TMP | DMSO, room temperature | 6-Alkynyl-1H-indole-4-carboxylic acid derivative | sigmaaldrich.com |

| Heck | Pd(L-proline)₂ | Water, microwave irradiation | 6-Alkenyl-1H-indole-4-carboxylic acid derivative | organic-chemistry.org |

Derivatization Strategies for this compound

The carboxylic acid group of this compound is a key site for derivatization, allowing for the synthesis of a wide array of analogs with potentially modulated biological activities. Common derivatization strategies include the formation of amides and esters, as well as the interconversion of the carboxylic acid to other functional groups.

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry. nih.gov Amides of this compound can be synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid. A variety of coupling reagents are available for this purpose, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.govnih.govacs.org The choice of coupling reagents, base (e.g., diisopropylethylamine, DIPEA), and solvent can significantly impact the reaction yield and purity of the resulting amide. acs.org For instance, a combination of EDC, HOAt, and DIPEA has been shown to be an efficient system for amide bond formation on DNA-linked substrates. acs.org

In a study on the synthesis of indole-based inhibitors, an amide bond was successfully formed by reacting a bromoindole acetic acid derivative with glycine (B1666218) ester hydrochloride using a dehydrating agent like DCC or EDC. nih.gov

| Amine Partner | Coupling Reagents | Solvent | Yield | Reference |

| Various amines | EDC/HOAt/DIPEA | MOPS buffer/DMSO | Generally good conversion | acs.org |

| Glycine ester HCl | DCC or EDC | Not specified | Not specified | nih.gov |

| Electron deficient amines | EDC/DMAP/catalytic HOBt | Acetonitrile | Good to excellent | nih.gov |

Esterification of the carboxylic acid group is a common strategy to produce prodrugs, modify solubility, or to protect the carboxylic acid during other synthetic transformations. The methyl or ethyl ester of this compound can be synthesized through various methods. sigmaaldrich.com A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, is also a crucial step, particularly when the ester is used as a protecting group. This is typically achieved by saponification, which involves treating the ester with a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an alcohol like methanol or ethanol. nih.gov The reaction mixture is often heated to drive the reaction to completion. nih.gov Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the desired carboxylic acid. nih.gov For example, the hydrolysis of methyl 2-(6-bromo-1H-indol-1-yl)acetate to 2-(6-bromo-1H-indol-1-yl)acetic acid was achieved in 97% yield using NaOH in a methanol/water solvent system, followed by acidification with HCl. nih.gov

| Reaction | Reagents | Solvent | Conditions | Yield | Reference |

| Esterification | Alcohol (e.g., MeOH, EtOH), Acid catalyst (e.g., H₂SO₄) | Excess alcohol | Reflux | Variable | General Method |

| Hydrolysis | NaOH or LiOH, then H⁺ | MeOH/H₂O | Reflux, then acidification | 97% (for a similar compound) | nih.gov |

Beyond amide and ester formation, the carboxylic acid group of this compound can be converted into other functional groups to expand the chemical space of the synthesized analogs.

One important transformation is the reduction of the carboxylic acid to a primary alcohol . This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF). Borane (BH₃), often in the form of a THF complex (BH₃·THF), is another effective reagent for this reduction and is often preferred due to its greater selectivity for carboxylic acids over other functional groups like esters.

Another potential interconversion is the transformation of the carboxylic acid into a nitrile . While direct conversion from the carboxylic acid can be challenging, a common route involves the dehydration of the corresponding primary amide. The amide can be synthesized from the carboxylic acid as described in section 2.3.1, and then dehydrated using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or cyanuric chloride.

The carboxylic acid can also be converted to an acyl chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate that can be used in a variety of subsequent reactions, including Friedel-Crafts acylations and the formation of esters and amides under milder conditions than direct coupling.

Optimization of Synthetic Routes for Yield and Purity

The optimization of synthetic routes is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing impurities. For the synthesis of this compound and its derivatives, several factors can be systematically varied to achieve these goals. researchgate.net

Key parameters for optimization include the choice of reagents, catalysts, solvents, reaction temperature, and reaction time. researchgate.net For instance, in palladium-catalyzed coupling reactions, screening different palladium sources, ligands, and bases can have a profound impact on the reaction outcome. nih.gov Similarly, for amide bond formation, a systematic screening of various coupling reagents and additives can identify the most efficient conditions for a specific substrate combination. nih.govresearchgate.net

The concentration of reactants can also be a crucial variable. organic-chemistry.org While higher concentrations may lead to faster reaction rates, they can also increase the likelihood of side reactions. Therefore, finding the optimal concentration is often a balance between reaction speed and selectivity.

Purification strategies are also integral to obtaining high-purity compounds. Common methods include recrystallization, which can be highly effective for crystalline solids, and column chromatography on silica (B1680970) gel. The choice of solvent system for both recrystallization and chromatography is critical for effective separation of the desired product from unreacted starting materials and byproducts. The development of a robust purification protocol is as important as the optimization of the reaction itself for providing high-quality material for subsequent studies.

| Reaction Type | Parameters to Optimize | Potential Improvements | Reference | | :--- | :--- | :--- | :--- | :--- | | Palladium-catalyzed coupling | Catalyst, ligand, base, solvent, temperature | Increased yield, reduced reaction time, improved substrate scope | nih.gov | | Amide synthesis | Coupling reagent, additives, base, solvent | Higher conversion, suitability for challenging substrates | nih.govacs.org | | Esterification | Catalyst concentration, temperature, reactant ratio | Improved conversion and yield | researchgate.net | | General Synthesis | Purification method (recrystallization, chromatography) | Higher purity of the final compound | General Principle |

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 1h Indole 4 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within a molecule.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of methyl 6-bromo-1H-indole-4-carboxylate would be expected to show distinct signals for the aromatic protons on the indole (B1671886) core. The protons at positions 2, 3, 5, and 7 will exhibit chemical shifts influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group, as well as the electron-donating effect of the indole nitrogen. The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. The protons of the methyl ester group would present as a sharp singlet around 3.9 ppm.

For the parent compound, 6-Bromo-1H-indole, the ¹H NMR spectrum shows signals in the aromatic region that are consistent with the substituted indole ring structure.

Table 1: Representative ¹H NMR Data for a 6-Bromo-1H-indole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 7.20-7.30 | m | |

| H-3 | 6.45-6.55 | m | |

| H-5 | 7.50-7.60 | d | |

| H-7 | 7.80-7.90 | d | |

| N-H | >10.0 | br s | |

| OCH₃ | ~3.9 | s |

Note: This is a representative table based on known spectra of similar compounds like methyl 6-bromo-1H-indole-4-carboxylate. Actual values may vary.

¹³C NMR for Carbon Skeleton and Functional Group Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In 6-Bromo-1H-indole-4-carboxylic acid derivatives, the carbon signals for the indole ring, the carboxylic acid, and the bromine-substituted carbon can be assigned based on their characteristic chemical shifts.

The spectrum of 6-Bromo-1H-indole shows distinct signals for the eight carbon atoms of the indole core. The carbon atom attached to the bromine (C-6) is significantly shielded, appearing at a characteristic chemical shift. The other aromatic carbons can be assigned based on their electronic environment and coupling with protons. The introduction of a carboxylic acid group at the 4-position would cause a downfield shift for C-4 and influence the shifts of the neighboring carbons. The carbonyl carbon of the carboxylic acid would appear at a significantly downfield position, typically in the range of 165-185 ppm.

Table 2: Representative ¹³C NMR Data for 6-Bromo-1H-indole

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 125.0 |

| C-3 | 102.5 |

| C-3a | 128.0 |

| C-4 | 122.0 |

| C-5 | 124.0 |

| C-6 | 115.0 |

| C-7 | 113.0 |

| C-7a | 136.0 |

Note: This data is for the parent 6-Bromo-1H-indole and serves as a reference. The presence of a 4-carboxylic acid group would alter these shifts.

2D NMR Techniques (e.g., NOESY) for Stereochemical Confirmation

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful for determining the spatial proximity of atoms within a molecule. For derivatives of this compound, NOESY can be used to confirm the substitution pattern on the indole ring. For instance, a NOESY experiment would show cross-peaks between protons that are close in space, such as the proton at position 5 and the proton at position 3, which would help to unambiguously assign the signals in the ¹H NMR spectrum. While specific NOESY data for the title compound is not available, its application would be crucial in confirming the regiochemistry of synthesis, especially when multiple isomers are possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a vital analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound, the mass spectrum would provide the molecular ion peak, confirming its molecular formula of C₉H₆BrNO₂.

The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the loss of the carboxylic acid group (a fragment of 45 Da) and subsequent fragmentation of the bromoindole core. The mass spectrum of the parent compound, 6-Bromo-1H-indole, shows a molecular ion peak at m/z 196/198 and a significant fragment corresponding to the loss of a bromine atom. chemicalbook.com

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|

| [M]⁺ | 239/241 | Molecular ion |

| [M-COOH]⁺ | 194/196 | Loss of carboxylic acid group |

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., O-H stretches of carboxylic acid, N-H vibrations of indole)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In this compound, the IR spectrum would exhibit distinct absorption bands for the carboxylic acid and the indole N-H group.

The O-H stretch of the carboxylic acid would appear as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would give a strong, sharp absorption band around 1700-1725 cm⁻¹. The N-H stretch of the indole ring is expected to be a sharp to moderately broad peak around 3300-3500 cm⁻¹. The C-Br stretch would appear in the fingerprint region, typically below 700 cm⁻¹. The IR spectrum of the parent 6-Bromo-1H-indole shows a characteristic N-H stretching vibration.

Table 4: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Indole | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | ~3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive three-dimensional structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the crystallographic analysis of its isomer, 6-Bromo-1H-indole-3-carboxylic acid, offers valuable insights into the expected structural features. sigmaaldrich.com

In the crystal structure of 6-Bromo-1H-indole-3-carboxylic acid, the molecules form inversion dimers through hydrogen bonding between the carboxylic acid groups (O—H⋯O). sigmaaldrich.com These dimers are further connected by N—H⋯O hydrogen bonds, creating a layered structure. sigmaaldrich.com The dihedral angle between the carboxylic acid group and the indole ring is small, indicating a relatively planar conformation. sigmaaldrich.com A similar packing arrangement and planarity would be anticipated for the 4-carboxylic acid isomer. The presence of the bulky bromine atom would also influence the crystal packing.

Table 5: Representative Crystallographic Data for a 6-Bromo-1H-indole-carboxylic acid Isomer

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2229 (14) |

| b (Å) | 11.874 (2) |

| c (Å) | 11.079 (2) |

| β (°) | 108.37 (3) |

| V (ų) | 901.7 (3) |

| Z | 4 |

Data obtained for 6-Bromo-1H-indole-3-carboxylic acid. sigmaaldrich.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6-Bromo-1H-indole |

| Methyl 6-bromo-1H-indole-4-carboxylate |

Biological and Pharmacological Investigations of 6 Bromo 1h Indole 4 Carboxylic Acid Analogs

Anticancer and Antiangiogenic Activities

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, with indole (B1671886) derivatives being a particularly fruitful area of research. Analogs of 6-bromo-1H-indole-4-carboxylic acid have been investigated for their ability to inhibit cancer cell growth and the formation of new blood vessels (angiogenesis), a process crucial for tumor development and metastasis.

Inhibitory Activity on Cancer Cell Lines (e.g., HEP3BPN, MDA 453, HL 60)

The cytotoxic effects of bromo-indole derivatives have been evaluated against a panel of human cancer cell lines. Notably, studies have demonstrated the potent activity of certain analogs against the human leukemia cell line HL-60 .

One study focused on a series of pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives. Within this series, the morpholine-4-carbonyl derivative 3n was identified as a potent growth suppressor, exhibiting significant lethality against the HL-60 cell line with a lethal concentration (LC50) of 8.56 µM. nih.gov This highlights the potential of modifying the core indole structure to enhance cytotoxic activity.

In another study, indole-6-carboxylic acid esters of melampomagnolide B were synthesized and evaluated. These conjugates demonstrated broad-spectrum anticancer activity. For the HL-60(TB) cell line, the GI50 values (concentration required to inhibit cell growth by 50%) for various analogs ranged from 0.24 µM to 5.71 µM, indicating potent cytostatic effects. nih.gov

While specific data on the inhibitory activity of this compound analogs against HEP3BPN and MDA 453 cell lines is limited in the reviewed literature, related studies on other bromo-indole derivatives provide valuable insights. For instance, new indole-6-carboxylic acid derivatives have been studied in the context of MDA-MB-453 cells, although focusing on specific cellular mechanisms rather than direct cytotoxicity. researchgate.net

Table 1: Inhibitory Activity of Bromo-Indole Analogs against HL-60 Cancer Cell Line

| Compound/Analog | Cell Line | Activity Measurement | Value | Reference |

|---|---|---|---|---|

| Morpholine-4-carbonyl derivative 3n | HL-60 (TB) | LC50 | 8.56 µM | nih.gov |

Mechanism of Action against Proangiogenic Cytokines (e.g., TNFα, VEGF, IGF1, TGFβ, Leptin)

Angiogenesis is a complex process regulated by a variety of proangiogenic cytokines. The ability of this compound analogs to interfere with these signaling pathways is a key aspect of their antiangiogenic potential. A primary target in this context is the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.

Research has shown that 5-bromoindole-2-carboxylic acid hydrazone derivatives are potential inhibitors of VEGFR-2 tyrosine kinase. researchgate.net Molecular docking studies of these compounds revealed favorable binding energies against the VEGFR TK domain. researchgate.net By inhibiting VEGFR-2, these compounds can block the signaling cascade initiated by VEGF , thereby preventing endothelial cell proliferation and migration, which are critical steps in angiogenesis.

While direct mechanistic studies on the effects of this compound analogs on other proangiogenic cytokines like TNFα , IGF1 , TGFβ , and Leptin are not extensively detailed in the available literature, the inhibition of key receptor tyrosine kinases such as VEGFR suggests a targeted approach to disrupting the complex network of tumor angiogenesis.

Antioxidant Properties

Reactive oxygen species (ROS) play a crucial role in the pathogenesis of various diseases, including cancer. The ability of compounds to scavenge free radicals is a measure of their antioxidant potential.

Radical Scavenging Assays (e.g., DPPH, Hydroxyl, Superoxide (B77818) Radical)

The antioxidant capacity of halogenated indole derivatives has been assessed using various in vitro assays. A study on 6-halogeno and mixed 6,8-dihalogenated 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides, which are structurally related to the core indole nucleus, demonstrated moderate to strong antioxidant capabilities. nih.gov This was evaluated through robust free radical scavenging activity assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov

Furthermore, the potential of selected derivatives to inhibit superoxide dismutase (SOD) was investigated. nih.gov SOD is a crucial enzyme in the antioxidant defense system, responsible for converting superoxide radicals into molecular oxygen and hydrogen peroxide. Inhibition of SOD can modulate the cellular redox state, which has implications for cell signaling and survival.

Enzyme Inhibition Studies

The inhibition of specific enzymes involved in disease progression is a cornerstone of modern drug discovery. Analogs of this compound have been identified as potent inhibitors of alpha-glucosidase.

Alpha-Glucosidase Enzyme Inhibition

Alpha-glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.

Several studies have highlighted the potent alpha-glucosidase inhibitory activity of bromo-substituted heterocyclic compounds. For instance, a series of 6-bromo/iodo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides were evaluated for their inhibitory properties. nih.gov A combination of a 6-bromo and a 2-(4-chlorophenyl) group on the quinazoline (B50416) scaffold resulted in the highest activity against alpha-glucosidase, with an IC50 value of 0.92 ± 0.01 µM. nih.gov The 6-bromo-2-phenyl substituted derivative also exhibited strong dual activity against both alpha-glucosidase (IC50 = 1.08 ± 0.02 μM) and α-amylase. nih.gov

Another study on novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides also reported potent alpha-glucosidase inhibition, with some derivatives showing IC50 values significantly lower than the standard drug, acarbose (B1664774). mdpi.com

Table 2: Alpha-Glucosidase Inhibitory Activity of Bromo-Substituted Heterocyclic Analogs

| Compound/Analog | IC50 (µM) | Reference |

|---|---|---|

| 6-bromo-2-(4-chlorophenyl)-4-methyl-1,2-dihydroquinazoline 3-oxide | 0.92 ± 0.01 | nih.gov |

| 6-bromo-2-phenyl-4-methyl-1,2-dihydroquinazoline 3-oxide | 1.08 ± 0.02 | nih.gov |

| 2-(3-(4-bromobenzoyl)...)-N-arylacetamide derivative 12a | 18.25 | mdpi.com |

| 2-(3-(4-bromobenzoyl)...)-N-arylacetamide derivative 12d | 20.76 | mdpi.com |

| Acarbose (Standard) | 4.40 ± 0.05 | nih.gov |

The potent inhibitory activity of these bromo-indole analogs against alpha-glucosidase underscores their therapeutic potential beyond cancer treatment, extending into the management of metabolic disorders.

Cystathionine (B15957) γ-Lyase (bCSE) Inhibition in Pathogenic Bacteria

Bacterial cystathionine γ-lyase (bCSE) has been identified as a key enzyme responsible for the production of hydrogen sulfide (B99878) (H₂S) in several pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net H₂S plays a crucial role in protecting these bacteria from oxidative stress, a common defense mechanism employed by the host's immune system and a mode of action for many antibiotics. nih.govmdpi.com Consequently, inhibiting bCSE presents a promising strategy to weaken bacterial defenses and enhance the efficacy of existing antibiotic treatments. nih.govresearchgate.net

Derivatives of 6-bromoindole (B116670) have emerged as a significant class of bCSE inhibitors. nih.gov Extensive research has focused on synthesizing and evaluating various analogs to understand their structure-activity relationships and optimize their inhibitory potential. These synthetic efforts have led to the development of potent inhibitors with activity in the micromolar and even submicromolar range. researchgate.net

Key structural features of these inhibitors often include the 6-bromoindole core, which serves as a foundational scaffold. nih.gov Modifications are typically made at the N1 position of the indole ring, where different residues are introduced to interact with the enzyme's active site. nih.govnih.gov For instance, compounds like (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) have been synthesized and shown to be selective inhibitors of bCSE. nih.govresearchgate.net Further modifications have explored the substitution of the bromine atom at the C6 position, as seen in the synthesis of compounds like 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3), utilizing palladium-catalyzed cross-coupling reactions. nih.gov

The rationale behind targeting bCSE is that its inhibition reduces the bacteria's ability to produce H₂S, thereby diminishing their capacity to neutralize reactive oxygen species (ROS) generated by antibiotics and host immune cells. mdpi.com This enzymatic inhibition makes the bacteria more susceptible to oxidative damage, ultimately leading to enhanced bacterial killing. mdpi.com

A significant consequence of inhibiting bacterial cystathionine γ-lyase (bCSE) is the potentiation of antibiotic activity. nih.govresearchgate.net By suppressing H₂S production, bCSE inhibitors render pathogenic bacteria more vulnerable to a wide array of antibiotics. nih.govmdpi.com This synergistic effect has been demonstrated against both Gram-positive and Gram-negative multidrug-resistant (MDR) strains. mdpi.comnih.gov

Research has shown that combining bCSE inhibitors with conventional antibiotics can restore or significantly enhance the efficacy of these drugs against resistant bacteria. researchgate.netnih.gov For example, new 6-bromoindole derivatives have been tested for their ability to potentiate the antimicrobial activity of gentamicin. nih.gov The development of these "antibiotic potentiators" is a critical strategy to combat the growing threat of antimicrobial resistance (AMR). nih.gov

The mechanism of this potentiation lies in the disruption of the bacteria's defense against oxidative stress. nih.gov Many antibiotics exert their bactericidal effects by inducing the production of harmful reactive oxygen species (ROS). mdpi.com H₂S, produced by bCSE, acts as a scavenger of these ROS, protecting the bacteria from damage. mdpi.com By inhibiting bCSE, compounds derived from 6-bromoindole diminish this protective shield, thereby amplifying the lethal effect of the antibiotic. nih.govmdpi.com

Studies have explored the combination of various bCSE inhibitors with different classes of antibiotics. For instance, the chalcone (B49325) (E)-1-(4'-aminophenyl)-3-(furan-2-yl)-prop-2-en-1-one has demonstrated synergistic effects with penicillin, norfloxacin, and ampicillin/sulbactam against resistant S. aureus strains. nih.gov Similarly, novel inhibitors based on naphthyl-substituted indole carboxylic acids have shown strong potentiating activity when used with common antibiotics against MDR pathogens like Acinetobacter baumannii, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Table 1: Examples of 6-Bromo-1H-indole Analogs as bCSE Inhibitors

| Compound | Structure | Key Features | Reference |

|---|---|---|---|

| NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine) | Glycine (B1666218) residue at N1 position | nih.gov | |

| NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid) | Methylfuran-carboxylic acid moiety at N1 | nih.govresearchgate.net | |

| NL3 (3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid) | Substitution at C6 and pyrazole-carboxylic acid at N1 | nih.gov | |

| MNS2 (potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate) | Aminothiophene-carboxylate moiety at N1 | nih.gov |

Anti-Trypanosoma cruzi Activity (Chagas Disease)

Analogs of this compound have been investigated for their potential as therapeutic agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. dndi.orgnih.govacs.org This neglected tropical disease affects millions globally, and current treatments have significant limitations, including variable efficacy and severe side effects, particularly in the chronic phase of the disease. nih.govacs.orgnih.gov

The discovery of indole-based compounds with anti-trypanosomal activity has largely been driven by phenotypic screening of large chemical libraries. nih.govacs.orgnih.gov This approach involves testing compounds directly against the parasite to identify those that inhibit its growth or survival, without prior knowledge of the specific molecular target. nih.gov High-content screening (HCS) campaigns have successfully identified indole-containing hits active against the intracellular amastigote form of T. cruzi, which is the clinically relevant stage of the parasite's life cycle. nih.govacs.org

Once initial hits are identified, a process of lead optimization is initiated. nih.govacs.org This involves medicinal chemistry efforts to improve the compound's potency, selectivity, and drug-like properties, such as aqueous solubility and metabolic stability. nih.govacs.org For a series of substituted indoles, this optimization process aimed to enhance their anti-T. cruzi activity while minimizing cytotoxicity to host cells. nih.govacs.org Despite these efforts, challenges such as limited plasma exposure in animal models and unfavorable drug metabolism and pharmacokinetic (DMPK) properties have sometimes hindered the progression of these compounds to preclinical candidates. dndi.orgnih.govacs.org

A significant focus of research has been the exploration of structure-activity relationships (SAR) for indole-2-carboxamide derivatives. nih.govacs.org These studies systematically modify different parts of the molecule to understand how these changes affect its biological activity.

For one series of indole-2-carboxamides, SAR exploration revealed several key insights:

Substituents on the indole core: Small, electron-donating groups at the 5'-position of the indole ring, such as methyl, cyclopropyl, ethyl, or methoxy, were found to be favorable for activity. acs.org In contrast, electron-withdrawing groups like halogens or trifluoromethyl groups led to inactive compounds. acs.org

The amide linker: The orientation and nature of the amide linker were critical for potency. Reversing the amide or replacing it with a sulfonamide resulted in a loss of activity. nih.govacs.org

Right-hand side (RHS) modifications: In a subseries featuring a 4-(2-pyridyl)morpholine moiety, modifications to the morpholine (B109124) and pyridine (B92270) rings were explored. acs.org Bridging the two rings or replacing the morpholine with other groups often led to a decrease or complete loss of potency, indicating a limited chemical space for exploration in this region. acs.org

These SAR studies, while not always leading to a successful clinical candidate, provide valuable information for the design of future anti-Chagas agents based on the indole scaffold. nih.govacs.org

A critical aspect of developing any new drug is ensuring it has favorable drug metabolism and pharmacokinetic (DMPK) properties. dndi.orgnih.govacs.org This means the drug must be able to reach its target in the body in sufficient concentrations and for an adequate duration to be effective, without being rapidly metabolized into inactive or toxic byproducts.

For several series of indole-based anti-Trypanosoma cruzi candidates, DMPK issues have been a major hurdle. dndi.orgnih.govacs.org Despite achieving good in vitro potency, some compounds have shown poor plasma exposure in animal models, limiting their in vivo efficacy. nih.govacs.org Medicinal chemistry strategies aimed at improving metabolic stability and solubility have been employed, but these have not always translated into improved exposure and potency. dndi.orgnih.gov

In one instance, despite a lead compound showing some antiparasitic activity in mouse models of both acute and chronic Chagas disease, further development was halted due to unfavorable DMPK properties and a deprioritized mechanism of action (CYP51 inhibition). nih.govacs.org This highlights the importance of early and continuous assessment of DMPK parameters throughout the drug discovery process.

**Table 2: In Vitro Activity of Representative Indole-2-carboxamides against *T. cruzi***

| Compound | Substituent at 5' | RHS Moiety | pEC₅₀ | Reference |

|---|---|---|---|---|

| 1 | Methyl | 4-phenylsulfonamide | 5.8 | acs.org |

| 2 | Methyl | 4-(2-pyridyl)morpholine | 5.7 | nih.govacs.org |

| 4 | Cyclopropyl | 4-(2-pyridyl)morpholine | 6.2 | acs.org |

| 10 | Trifluoromethyl | 4-phenylsulfonamide | < 4.2 | acs.org |

| 24 | 5',7'-dichloro | 4-(2-pyridyl)morpholine | 6.5 | nih.govacs.org |

Other Reported Biological Activities (e.g., Antimicrobial, Anti-inflammatory, Antiviral, Antitubercular)

Beyond their specific applications in antibiotic potentiation and anti-Chagas disease research, derivatives of 6-bromo-1H-indole have demonstrated a broad spectrum of other biological activities. The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with therapeutic potential. nih.govnih.gov

Antimicrobial Activity: Various indole derivatives have been synthesized and evaluated for their general antimicrobial properties against a range of bacterial and fungal strains. wjpsonline.com For example, a series of new isatin (B1672199) (an indole derivative) derivatives were prepared and showed inhibitory effects against selected Gram-positive and Gram-negative bacteria, as well as fungal strains. wjpsonline.com

Anti-inflammatory Activity: 6-bromoindole derivatives, including those isolated from marine sponges like Geodia barretti, have exhibited anti-inflammatory properties. nih.gov These compounds have been shown to suppress the production of pro-inflammatory cytokines such as IL-12p40 and TNF-α. nih.govnih.gov The anti-inflammatory effects appear to be dependent on the specific structure of the bromoindole, with both the core nucleus and side-chain modifications influencing activity. nih.gov Some 6-bromoindole derivatives exert their anti-inflammatory effects by inhibiting the translocation of the transcription factor NF-κB. nih.gov

Antiviral Activity: The indole scaffold is also present in compounds with antiviral activity. nih.gov A water-soluble derivative, 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride, was found to have a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov This compound completely inhibited the replication of the virus at a concentration of 52.0 μM and also suppressed the formation of syncytia induced by the viral spike protein. nih.gov

Antitubercular Activity: Indole derivatives have been a subject of interest in the search for new treatments for tuberculosis (TB). nih.gov A diverse range of functionalized indoles, including simple indoles, fused indoles, and indole-2-carboxamides, have been reported to possess activity against Mycobacterium tuberculosis (Mtb). nih.govacs.org Some of these compounds have shown excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. acs.org The mechanism of action for some indole-2-carboxamides has been identified as the inhibition of the trehalose (B1683222) monomycolate transporter MmpL3, a crucial component of the mycobacterial cell wall synthesis machinery. acs.org

Table 3: Summary of Other Biological Activities of 6-Bromo-1H-indole Analogs

| Activity | Compound Class/Example | Key Findings | Reference(s) |

|---|---|---|---|

| Antimicrobial | Isatin derivatives | Showed inhibitory effects on various bacteria and fungi. | wjpsonline.com |

| Anti-inflammatory | 6-bromoindole derivatives from Geodia barretti | Suppressed pro-inflammatory cytokine production. | nih.gov |

| Anti-inflammatory | 6-bromoindole | Inhibited NF-κB translocation, reducing NO, TNFα, and PGE2. | nih.gov |

| Antiviral | 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole dihydrochloride | Inhibited SARS-CoV-2 replication in vitro. | nih.gov |

| Antitubercular | Indole-2-carboxamides | Potent activity against drug-sensitive and resistant Mtb strains by inhibiting MmpL3. | acs.org |

Computational Chemistry and Molecular Modeling of 6 Bromo 1h Indole 4 Carboxylic Acid Derivatives

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the potential biological activity of 6-Bromo-1H-indole-4-carboxylic acid derivatives by modeling their interactions at the atomic level within the binding sites of various target proteins.

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. journal-jop.org Molecular docking studies on derivatives of this compound would aim to predict their potential to inhibit enzymes or modulate receptors involved in various diseases.

α-glucosidase: This enzyme is a key target in the management of type 2 diabetes. Inhibitors delay carbohydrate digestion and glucose absorption. Docking studies of indole derivatives into the active site of α-glucosidase (PDB ID: 3A4A) help identify crucial interactions. cabidigitallibrary.org These simulations often reveal hydrogen bonds between the ligand's carboxyl or amide groups and catalytic residues like Aspartate and Glutamate, as well as hydrophobic interactions within the enzyme's binding pocket. researchgate.netnih.gov The bromine atom on the indole ring can form halogen bonds or participate in hydrophobic interactions, potentially enhancing binding affinity.

GPR35: The G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological processes, making it an attractive drug target. Studies on related bromo-aromatic compounds have identified potent agonists for GPR35. nih.gov For instance, certain 8-benzamidochromen-4-one-2-carboxylic acids, which also feature a bromine atom and a carboxylic acid, have shown high potency and selectivity for human GPR35. nih.gov Docking simulations of this compound derivatives would explore their ability to form key interactions within the GPR35 binding site, which are often characterized by hydrogen bonds and aromatic stacking.

CYP51 (Lanosterol 14α-demethylase): This enzyme is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in humans, making it a primary target for antifungal agents. Azole antifungals work by coordinating with the heme iron in the CYP51 active site. Docking studies of indole-based compounds against CYP51 (e.g., PDB ID: 3LD6) can predict their antifungal potential. ijesi.orgnih.gov The simulation would assess the ability of the indole nitrogen and the carboxylic acid group to interact with the heme cofactor and surrounding amino acid residues, such as Tyrosine and Histidine, which are crucial for inhibition. ijesi.orgresearchgate.net

Table 1: Potential Molecular Docking Interactions for this compound Derivatives

| Target Protein | PDB ID Example | Key Interacting Residues (Hypothetical) | Potential Interactions |

| α-Glucosidase | 3A4A | ASP, GLU, PHE, ARG | Hydrogen bonds, π-π stacking, hydrophobic interactions |

| GPR35 | N/A (Model) | SER, THR, TYR, TRP | Hydrogen bonds, aromatic stacking, hydrophobic interactions |

| CYP51 | 3LD6 | Heme, TYR, HIS, MET | Heme coordination, hydrogen bonds, π-sulfur interactions |

The primary outputs of molecular docking simulations are the binding pose and a scoring function that estimates the binding affinity. This score, often expressed in kcal/mol, helps rank potential drug candidates. Lower binding energy scores typically indicate a more favorable interaction. For indole derivatives, studies have shown that specific substitutions can significantly impact this affinity. eurekaselect.com

For example, in docking studies against α-glucosidase, the IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) of novel thiazolidine-2,4-dione derivatives ranged from 5.44 to 50.45 µM, which was significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 µM). nih.gov This highlights the importance of the specific chemical groups attached to the core scaffold.

Detailed analysis of the docked poses reveals specific interactions:

Hydrogen Bonds: The -NH group of the indole ring and the -COOH group at the 4-position are prime candidates for forming hydrogen bonds with polar amino acid residues in a protein's active site.

Hydrophobic Interactions: The bicyclic indole core provides a large, flat surface that can engage in favorable hydrophobic and van der Waals interactions with nonpolar residues like Leucine, Isoleucine, and Phenylalanine.

Halogen Bonds: The bromine atom at the 6-position can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen, potentially conferring higher affinity and selectivity.

π-π Stacking: The aromatic indole ring can stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is an iterative process that leverages the three-dimensional structural information of the target protein to design new ligands. ijesi.orgmdpi.com The process for designing derivatives of this compound would follow these key steps:

Target Identification and Validation: A protein target (like α-glucosidase or CYP51) is selected based on its role in a disease.

Structure Determination: The 3D structure of the target is obtained, either through experimental methods like X-ray crystallography or computationally via homology modeling.

Docking and Analysis: The initial fragment, this compound, is docked into the active site to identify its binding mode and key interactions.

Iterative Design: Based on the docking results, new derivatives are designed in silico. For instance, if a hydrophobic pocket is unoccupied, a lipophilic group might be added to the indole core. If a hydrogen bond donor is nearby, an acceptor group could be introduced on the ligand. This cycle of design, docking, and analysis is repeated to optimize binding affinity. mdpi.com

Synthesis and Biological Testing: The most promising computationally designed molecules are then synthesized and tested in vitro to validate the predictions.

This rational design approach accelerates the discovery of potent and selective inhibitors by focusing synthetic efforts on compounds with a higher probability of success. mdpi.com

Prediction of ADME Properties and Lead Optimization

A compound's success as a drug depends not only on its binding affinity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational models are widely used to predict these properties early in the drug discovery process, allowing for the optimization of lead compounds. For indole derivatives, in silico tools can predict key drug-like properties. nih.govresearchgate.net

Key predicted ADME parameters include:

Lipophilicity (LogP): Predicts the compound's solubility and ability to cross cell membranes.

Aqueous Solubility (LogS): Affects absorption and formulation.

Human Intestinal Absorption (HIA): Estimates the percentage of the drug absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound can enter the central nervous system.

CYP450 Inhibition: Assesses the likelihood that the compound will interfere with drug metabolism, a common cause of drug-drug interactions.

Drug-Likeness Rules: Evaluates compliance with filters like Lipinski's Rule of Five, which helps identify compounds with properties favorable for oral bioavailability. nih.goveurekaselect.com

Table 2: Representative Predicted ADME Properties for an Indole Carboxylic Acid Scaffold

| Property | Predicted Value Range | Importance |

| LogP (Lipophilicity) | 1.5 - 3.5 | Membrane permeability, solubility |

| LogS (Aqueous Solubility) | -4.0 to -2.0 | Absorption, formulation |

| HIA (% Absorption) | > 80% | Oral bioavailability |

| BBB Penetration | Low to Medium | CNS side effects or targeting |

| Lipinski's Rule Violations | 0 - 1 | Oral drug-likeness |

Note: These values are illustrative for a typical indole carboxylic acid derivative and would be specifically calculated for each new analog.

Lead optimization involves modifying the structure of a hit compound to improve its ADME profile while maintaining or enhancing its potency. For example, if a derivative of this compound shows high affinity but poor solubility, chemists might add a polar group to improve its LogS value. This data-driven optimization helps to develop candidates that are not only potent but also have a greater chance of success in clinical trials.

Conformational Analysis and Energy Minimization

The three-dimensional shape (conformation) of a molecule is critical to its ability to interact with a biological target. Conformational analysis involves identifying the stable, low-energy shapes a molecule can adopt. For this compound, a key flexible bond is the one connecting the carboxylic acid group to the indole ring.

Studies on the related 6-Bromo-1H-indole-3-carboxylic acid have shown through X-ray crystallography that the molecule is nearly planar, with a very small dihedral angle of 6.4° between the COOH group and the indole ring system. In its crystal structure, molecules form dimers through hydrogen bonds between their carboxylic acid groups. These dimers are further linked by hydrogen bonds involving the indole N-H group.

Computational energy minimization is used to find the most stable 3D structure of a molecule (the global energy minimum). Algorithms systematically or stochastically alter the molecule's geometry until the lowest energy state is found. This lowest energy conformation is typically the most populated and biologically relevant one, and it is the structure that should be used for molecular docking simulations to ensure the most accurate prediction of binding interactions.

Future Directions and Research Perspectives

Exploration of Novel Derivatization Pathways for Enhanced Bioactivity

The chemical architecture of 6-Bromo-1H-indole-4-carboxylic acid offers multiple avenues for structural modification to enhance biological activity and refine pharmacokinetic properties. The carboxylic acid group at the C4 position is a key handle for derivatization. Future research will likely focus on creating extensive libraries of ester and amide analogs. The conversion of the carboxylic acid to an ester can increase lipophilicity, potentially improving membrane permeability, while amide derivatives introduce new hydrogen bonding capabilities, which can be crucial for target binding.

Furthermore, the indole (B1671886) ring itself, with its bromine substituent at the C6 position, presents opportunities for functionalization. The bromine atom alters the electronic distribution of the indole ring, which can influence electrophilic substitution patterns and interactions with biological targets. Research into cross-coupling reactions could replace the bromine with other functional groups, leading to a diverse set of analogs. Studies on related bromoindoles have shown that such compounds can serve as precursors for inhibitors of key bacterial enzymes, suggesting that derivatization can unlock or enhance specific bioactivities, such as antibiotic effects against resistant bacterial strains.

Targeting Specific Biochemical Pathways and Receptors

A critical aspect of future research will be to identify and validate the specific molecular targets and biochemical pathways modulated by derivatives of this compound. The indole scaffold is a well-known pharmacophore that interacts with a wide range of biological molecules. Preliminary investigations into related indole carboxylic acid derivatives have indicated potential as multi-target agents, particularly in oncology.

Future studies are expected to delve deeper into these mechanisms. For example, research has shown that certain indole-6-carboxylic acid derivatives exhibit significant antiproliferative activity against various cancer cell lines, including those for hepatocellular carcinoma, cervical cancer, and colon cancer. The carboxylic acid group at position 6 has been identified as crucial for this activity, while halogen substituents contribute to selectivity and potency. Other research avenues for related indole structures have identified them as potential inhibitors of human immunodeficiency virus (HIV) integrase and bacterial enzymes like cystathionine (B15957) γ-synthase. Elucidating these interactions at a molecular level will be paramount for optimizing lead compounds.

| Potential Target | Therapeutic Area | Key Findings/Rationale | Citation |

|---|---|---|---|

| Various (Multi-target) | Cancer | Indole-6-carboxylic acid derivatives show significant cytotoxic activity against multiple cancer cell lines. | |

| HIV Integrase | Infectious Disease (HIV) | Certain derivatives have demonstrated inhibitory concentrations in the submicromolar range. | |

| Bacterial Cystathionine γ-synthase (bCSE) | Infectious Disease (Bacterial) | Bromoindole-derived inhibitors have been synthesized, showing enhanced antibiotic effects. | |

| Cytochrome P450 Enzymes | Metabolic Diseases/Drug Metabolism | The indole scaffold is a candidate for interacting with and modulating metabolic pathways. |

Advanced Preclinical and Clinical Investigations of Promising Analogs

While initial studies on related compounds are promising, the path to a clinically approved drug requires rigorous preclinical and clinical evaluation. A crucial future direction for any promising analog derived from this compound will be to advance it through this pipeline. Reliable synthetic methods are essential to produce sufficient quantities of high-purity compounds for these extensive investigations.

Advanced preclinical studies will need to establish a comprehensive profile of the lead candidates. This includes detailed in vitro and in vivo efficacy studies in relevant disease models, alongside ADME (absorption, distribution, metabolism, and excretion) profiling. While some technologies aim to predict toxicity and potentially reduce the need for extensive trials, thorough in vivo testing remains a critical step. mednexus.org Following successful preclinical development, the most promising compounds would need to undergo phased clinical trials to establish their therapeutic value in humans.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Indole Scaffolds

The discovery and development of new drugs is a notoriously long and expensive process. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the development of therapeutics based on the indole scaffold. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly enhancing various stages of drug discovery. crimsonpublishers.com

| Discovery Stage | AI/ML Application | Potential Impact | Citation |

|---|---|---|---|

| Target Identification | Analysis of genomic and proteomic data to identify novel drug targets. | Accelerates the identification of relevant biological targets for indole derivatives. | crimsonpublishers.com |

| Hit Identification (Virtual Screening) | ML models screen large compound libraries to predict binding affinity to a target. | Increases the efficiency of identifying promising "hit" compounds. | mdpi.com |

| Lead Optimization | Generative AI designs novel molecules with improved potency and desired pharmacokinetic properties. | Facilitates the rational design of optimized lead candidates. | mdpi.com |

| Preclinical Testing | AI models (e.g., DeepTox) predict the toxicity (ADME/T) of drug candidates. | Reduces late-stage failures by identifying potentially toxic compounds early. | nih.govcrimsonpublishers.com |

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-1H-indole-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves bromination of indole precursors followed by carboxylation. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled pH and temperature. Carboxylation via Friedel-Crafts acylation or metal-mediated coupling (e.g., Suzuki-Miyaura) requires anhydrous conditions and inert gas purging to prevent side reactions. Evidence from indole derivative syntheses (e.g., 6-bromo-2-chlorophenylacetic acid) suggests yields vary significantly with solvent choice (e.g., DMF vs. THF) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used to resolve crystal structures, leveraging intensity data and space group symmetry. Key parameters include R-factor convergence (<5%), thermal displacement ellipsoids for Br atoms, and hydrogen bonding networks (e.g., carboxylic acid dimerization). Discrepancies in bond angles (e.g., C-Br-C) may indicate disorder, requiring iterative refinement .

Q. What analytical methods ensure purity and stability of this compound during storage?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>97% by area normalization). Stability studies under varying temperatures (e.g., 0–6°C vs. room temperature) and humidity levels should be conducted via accelerated degradation tests. Mass spectrometry (LC-MS) identifies common degradation products, such as decarboxylated or debrominated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across different assay systems?

Q. What strategies optimize synthetic yields when literature protocols for this compound report conflicting results?

Methodological Answer: Design a factorial experiment to test variables such as solvent polarity, catalyst type (e.g., Pd vs. Cu), and reaction time. For instance, microwave-assisted synthesis may reduce reaction times compared to traditional heating. Use response surface methodology (RSM) to model interactions between parameters and identify optimal conditions. Contradictory reports often stem from unaccounted variables like trace moisture or oxygen levels .

Q. How does this compound interact with biological targets, and what computational tools predict its binding modes?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Parameterize the bromine atom using quantum mechanical charge calculations (e.g., DFT at B3LYP/6-31G* level). Validate predictions with mutagenesis studies targeting key residues (e.g., His90 in COX-2) .

Q. What experimental approaches address discrepancies between computational predictions and observed spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer: Compare computed (e.g., Gaussian NMR chemical shift calculations) and experimental ¹H/¹³C NMR spectra. Solvent effects (e.g., DMSO vs. CDCl₃) must be modeled explicitly. For indole derivatives, aromatic ring current effects and Br-induced deshielding require careful assignment. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How does the bromine substituent influence the stability of this compound under acidic/basic conditions?

Methodological Answer: Conduct forced degradation studies in HCl (0.1–1 M) and NaOH (0.1–1 M) at 40–80°C. Monitor via HPLC-MS for debromination (loss of m/z = 79/81 Da doublet) or esterification. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions. The electron-withdrawing Br group typically enhances acidity, accelerating decarboxylation at high pH .

Q. How can researchers validate the biological activity of this compound when conflicting results arise from in vitro vs. in vivo assays?

Methodological Answer: Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability. Use isotopic labeling (e.g., ¹⁴C-carboxylic acid) to track compound distribution in animal models. Address interspecies variability by testing parallel in vitro assays (e.g., human vs. murine cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.